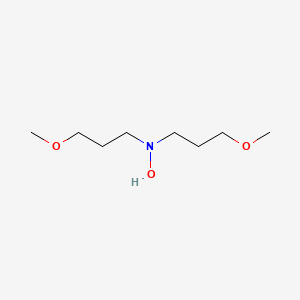borane CAS No. 111948-65-3](/img/structure/B14304097.png)
[(3,3-Dimethylcyclohex-1-en-1-yl)methyl](diethyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylcyclohex-1-en-1-yl)methylborane is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The structure of this compound includes a cyclohexene ring with two methyl groups and a borane group attached to it, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohex-1-en-1-yl)methylborane typically involves the reaction of 3,3-dimethylcyclohex-1-ene with diethylborane. This reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethylcyclohex-1-en-1-yl)methylborane may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylcyclohex-1-en-1-yl)methylborane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form the corresponding borane derivatives.
Substitution: The borane group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted borane derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
(3,3-Dimethylcyclohex-1-en-1-yl)methylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (3,3-Dimethylcyclohex-1-en-1-yl)methylborane exerts its effects involves the formation of stable complexes with various molecular targets. The borane group can interact with nucleophiles, such as amines and alcohols, to form stable adducts. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
(3,3-Dimethylcyclohex-1-en-1-yl)methylborane can be compared with other similar compounds, such as:
Cyclohexylborane: This compound has a similar structure but lacks the methyl groups, making it less sterically hindered.
Diethylborane: This compound lacks the cyclohexene ring, making it less versatile in certain reactions.
Boronic acids: These compounds have a similar boron-containing structure but differ in their reactivity and applications.
The uniqueness of (3,3-Dimethylcyclohex-1-en-1-yl)methylborane lies in its combination of a cyclohexene ring with a borane group, providing a balance of steric hindrance and reactivity that makes it valuable in various chemical reactions and applications.
Propriétés
Numéro CAS |
111948-65-3 |
|---|---|
Formule moléculaire |
C13H25B |
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
(3,3-dimethylcyclohexen-1-yl)methyl-diethylborane |
InChI |
InChI=1S/C13H25B/c1-5-14(6-2)11-12-8-7-9-13(3,4)10-12/h10H,5-9,11H2,1-4H3 |
Clé InChI |
JZLDRWIENIUUOC-UHFFFAOYSA-N |
SMILES canonique |
B(CC)(CC)CC1=CC(CCC1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


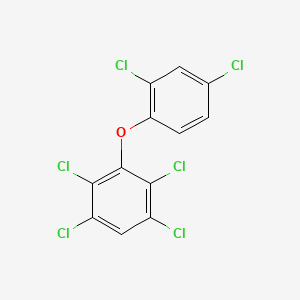


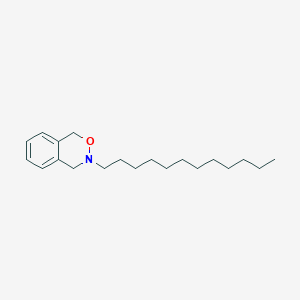
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
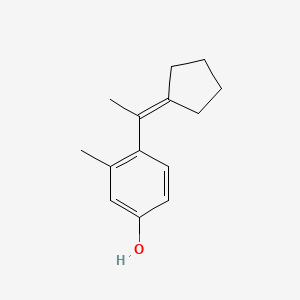
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
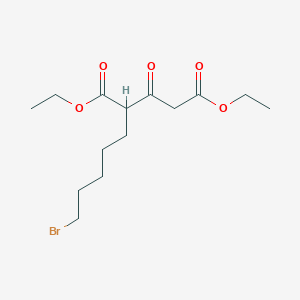
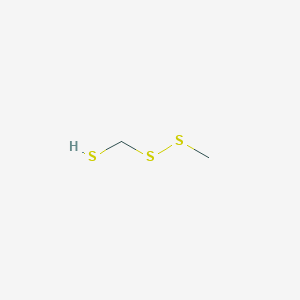
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)

